Holstiine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

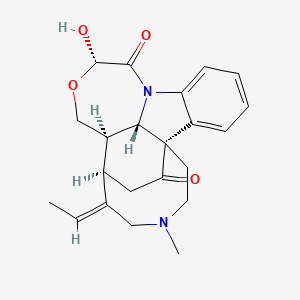

The compound Holstiine is a complex organic molecule with a unique structure It features multiple rings, including a diazapentacyclo system, and contains functional groups such as a hydroxy group, an ethylidene group, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Holstiine involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the diazapentacyclo system through a series of cyclization reactions. Key steps may involve:

Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases, to form the pentacyclic core.

Introduction of functional groups: Functional groups such as the hydroxy, ethylidene, and methyl groups are introduced through various reactions, including oxidation, reduction, and substitution reactions.

Purification: The final compound is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve:

Optimization of reaction conditions: Identifying the most efficient catalysts, solvents, and temperatures to maximize yield and minimize by-products.

Automation of processes: Using automated systems to control reaction conditions and monitor progress, ensuring consistency and reproducibility.

Waste management: Implementing methods to manage and recycle waste products generated during the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

The compound Holstiine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ethylidene group can be reduced to form an ethyl group.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or aldehydes.

Reduction: Can yield alkanes.

Substitution: Can yield various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Holstiine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those responsible for gastrointestinal infections. For example, extracts containing this compound showed minimum inhibitory concentration (MIC) values ranging from 1.9 mg/ml to >7.5 mg/ml against multiple pathogens, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

Research has highlighted this compound's anti-inflammatory capabilities. In vitro studies revealed that this compound can inhibit nitric oxide production in activated macrophages, demonstrating its potential for treating inflammatory diseases . This property is crucial in developing therapies for conditions such as rheumatoid arthritis and other inflammatory disorders.

3. Anticancer Properties

this compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cell lines, including human liver cancer cells and leukemia cells. The compound's cytotoxic activity was measured with IC50 values of 2.1 ± 0.3 μM for HepG2 cells and 1.3 ± 0.1 μM for HL-60 cells, suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

1. Crop Protection

this compound's bioactive compounds can be utilized in agriculture as natural pesticides. Its efficacy against plant pathogens has been documented, showcasing its potential to protect crops from diseases while minimizing chemical pesticide use.

2. Soil Health Improvement

Research indicates that this compound can enhance soil health by promoting beneficial microbial activity. Incorporating this compound into soil management practices could lead to improved nutrient availability and plant growth, contributing to sustainable agricultural practices.

Biotechnology Applications

1. Genetic Research

this compound is being explored in genetic studies aimed at understanding the mechanisms of resistance in certain crops against pests and diseases. By analyzing the genetic pathways influenced by this compound, researchers aim to develop genetically modified organisms (GMOs) with enhanced resilience.

2. Drug Delivery Systems

Recent advancements have seen the integration of this compound into nanoparticle formulations for targeted drug delivery systems. These systems leverage this compound's properties to improve the bioavailability and efficacy of therapeutic agents .

Case Studies

| Study | Focus Area | Findings | Implications |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | MIC values of this compound against pathogens ranged from 1.9 mg/ml to >7.5 mg/ml | Potential use as a natural antimicrobial agent |

| Study 2 | Anti-inflammatory Effects | Inhibition of nitric oxide production in macrophages | Development of anti-inflammatory therapies |

| Study 3 | Anticancer Properties | IC50 values of 2.1 μM for HepG2 cells | Potential chemotherapeutic applications |

| Study 4 | Crop Protection | Efficacy against plant pathogens demonstrated | Natural pesticide development |

| Study 5 | Drug Delivery Systems | Enhanced bioavailability when used in nanoparticles | Improved therapeutic delivery methods |

Mecanismo De Acción

The mechanism of action of Holstiine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: The compound may bind to specific receptors, modulating cellular responses.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Holstiine include:

- (1S,10R,13R,14R,15Z,22S)-15-ethylidene-4,10-dimethoxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2(7),3,5-triene-9,20-dione .

- (1S,10R,13R,14R,22S)-15-ethylidene-4,10-dimethoxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2(7),3,5-triene-9,20-dione .

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C22H26N2O4 |

|---|---|

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione |

InChI |

InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3-/t14-,15+,19-,21-,22+/m0/s1 |

Clave InChI |

BLJOXWGKDCMTMU-PGBKOQGOSA-N |

SMILES isomérico |

C/C=C\1/CN(CC[C@]23[C@@H]4[C@@H]([C@H]1CC2=O)CO[C@@H](C(=O)N4C5=CC=CC=C35)O)C |

SMILES canónico |

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.